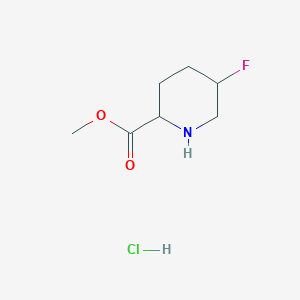

Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride

Description

Methyl 5-fluoropiperidine-2-carboxylate hydrochloride (C₇H₁₃ClFNO₂, molecular weight 197.64) is a fluorinated piperidine derivative with a methyl ester group at the 2-position and a fluorine substituent at the 5-position of the piperidine ring . This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly for the development of molecules targeting neurological and metabolic disorders. Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmacokinetic studies and formulation development. The fluorine atom at C5 contributes to electronic modulation of the piperidine ring, influencing steric and electronic interactions in drug-receptor binding .

Properties

IUPAC Name |

methyl 5-fluoropiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBUYMZSPZANGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then esterified to form the methyl ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride has been studied for its potential therapeutic effects in various medical conditions:

- Cancer Therapy : This compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Studies indicate that it may enhance the efficacy of existing chemotherapeutics by targeting specific molecular pathways involved in cancer progression .

- Neurological Disorders : The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interactions with neurotransmitter receptors could lead to novel treatments for conditions such as depression and anxiety .

Organic Synthesis

As a versatile building block, methyl 5-fluoropiperidine-2-carboxylate;hydrochloride is utilized in the synthesis of various complex organic molecules:

- Synthesis of Piperidine Derivatives : It serves as a precursor for synthesizing other piperidine derivatives, which are crucial in drug development due to their diverse biological activities.

- Fluorination Reactions : The fluorine atom enhances the compound's reactivity, allowing for selective modifications that can lead to new compounds with improved pharmacological profiles.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer effects of methyl 5-fluoropiperidine-2-carboxylate;hydrochloride on FaDu hypopharyngeal tumor cells. The compound was subjected to a series of cytotoxicity assays, revealing that it exhibited superior activity compared to traditional chemotherapeutics like bleomycin. The mechanism was linked to its ability to induce apoptosis through specific receptor modulation .

Case Study 2: CNS Penetration

Research into the compound's pharmacokinetic properties demonstrated its capability to penetrate the central nervous system effectively. In vivo studies showed that derivatives of this compound maintained their inhibitory effects on target receptors while enhancing bioavailability in brain tissues. This characteristic positions it as a potential treatment option for brain metastases and other CNS-related disorders .

Mechanism of Action

The mechanism of action of Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Fluorine vs. Hydroxyl Substituents

- Methyl 5-fluoropiperidine-2-carboxylate hydrochloride exhibits enhanced metabolic stability compared to hydroxylated analogs like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride. Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, prolonging half-life in vivo .

- Hydroxyl-containing analogs (e.g., Methyl 4-hydroxypiperidine-2-carboxylate) are more polar, improving water solubility but increasing vulnerability to glucuronidation, which limits blood-brain barrier penetration .

Ester Group Variations

Aromatic vs. Aliphatic Substituents

- Compounds like (±)-threo-4-Fluoromethylphenidate hydrochloride and the CAS 1289387-33-2 derivative incorporate aromatic groups (phenyl or chloro/fluoro phenyl), enabling π-π stacking interactions with neurotransmitter transporters or receptors. Methyl 5-fluoropiperidine-2-carboxylate lacks aromaticity, limiting direct receptor engagement but enhancing versatility as a scaffold .

Key Research Findings

Solubility and Stability : Hydrochloride salts of piperidine carboxylates generally exhibit 2–3 times higher aqueous solubility than free bases, critical for parenteral formulations .

Metabolic Profiles : Fluorinated piperidines show reduced CYP450-mediated metabolism compared to hydroxylated analogs, as demonstrated in preclinical studies of (±)-threo-4-Fluoromethylphenidate hydrochloride .

Synthetic Utility : Methyl 5-fluoropiperidine-2-carboxylate hydrochloride has been employed in the synthesis of over 20 kinase inhibitors in Enamine Ltd.’s 2020 catalogue, underscoring its role in fragment-based drug design .

Biological Activity

Methyl 5-fluoropiperidine-2-carboxylate; hydrochloride is a fluorinated derivative of piperidine with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a methyl ester group and a fluorine atom at the 5-position of the piperidine ring, which enhance its biological activity and interactions with various molecular targets.

- Molecular Formula : C7H10ClFNO2

- Molecular Weight : 195.61 g/mol

- Chemical Structure : The presence of the fluorine atom contributes to the compound's stability and reactivity, influencing its binding affinity to biological targets.

The biological activity of methyl 5-fluoropiperidine-2-carboxylate is largely attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's electronic properties, allowing for improved selectivity and potency in therapeutic applications. This compound has been studied for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways.

Biological Activities

Research indicates that methyl 5-fluoropiperidine-2-carboxylate exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes related to metabolic pathways, which could be beneficial in treating various diseases.

- Receptor Modulation : It interacts with specific receptors, influencing physiological responses that may lead to therapeutic effects.

Comparative Analysis with Similar Compounds

Methyl 5-fluoropiperidine-2-carboxylate can be compared with other halogenated piperidine derivatives. The following table summarizes key differences:

| Compound Name | Halogen Type | Binding Affinity | Biological Activity |

|---|---|---|---|

| Methyl 5-fluoropiperidine-2-carboxylate;hydrochloride | Fluorine | High | Enzyme inhibition, receptor modulation |

| Methyl 5-chloropiperidine-2-carboxylate;hydrochloride | Chlorine | Moderate | Limited enzyme activity |

| Methyl 5-bromopiperidine-2-carboxylate;hydrochloride | Bromine | Lower | Minimal biological activity |

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A recent study explored the inhibitory effects of methyl 5-fluoropiperidine-2-carboxylate on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. The compound demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential therapeutic role in modulating neurotransmission . -

Antiproliferative Activity :

Another investigation assessed the antiproliferative effects of this compound on cancer cell lines. Results showed that it significantly inhibited cell growth in human breast cancer cells (IC50 = 30 µM) and ovarian cancer cells (IC50 = 40 µM), suggesting its utility as a lead compound in cancer therapy . -

Mechanistic Studies :

Molecular docking studies revealed that methyl 5-fluoropiperidine-2-carboxylate binds effectively to the active sites of target enzymes, establishing crucial interactions that enhance its inhibitory potency . These studies provide insights into the structural requirements for binding and activity.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-fluoropiperidine-2-carboxylate hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves fluorination of a piperidine precursor followed by esterification and salt formation. A key step is the introduction of the fluorine atom at the 5-position, which can be achieved via electrophilic fluorination or nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride) . To ensure stereochemical purity, chiral resolution techniques such as chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) are critical . Post-synthesis, nuclear magnetic resonance (NMR) and chiral chromatography should confirm enantiomeric excess (>98%) .

Q. How should researchers characterize the physicochemical properties of this compound?

Key characterization steps include:

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, ethyl acetate). Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation under stress conditions. Monitor via HPLC for byproducts like de-fluorinated derivatives or ester hydrolysis products .

- Crystallography : Single-crystal X-ray diffraction can confirm molecular geometry and salt formation .

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

Discrepancies in activity data (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from differences in assay conditions (pH, ionic strength) or cellular models. To address this:

- Standardize Assay Protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and validate cell lines for target expression .

- Control for Salt Effects : Compare free base and hydrochloride forms, as salt dissociation can alter bioavailability .

- Computational Modeling : Perform molecular dynamics simulations to predict binding affinities under varying conditions .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Dosing Formulation : Prepare solutions in saline or 5% DMSO/saline for intravenous administration. For oral studies, use suspensions in 0.5% methylcellulose .

- Pharmacokinetic Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC via LC-MS/MS. Hydrochloride salts often show faster absorption due to enhanced solubility .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect metabolites like hydrolyzed carboxylic acid derivatives .

Q. What computational methods are suitable for predicting target interactions and off-target effects?

- Docking Studies : Use software like AutoDock Vina to model binding to piperidine-sensitive targets (e.g., sigma receptors) .

- Machine Learning : Train models on fluorinated piperidine datasets to predict ADMET properties and potential off-targets (e.g., cytochrome P450 inhibition) .

- Contradiction Analysis : Cross-validate computational predictions with experimental data (e.g., SPR binding assays) to resolve false positives .

Methodological Challenges and Solutions

Q. How can researchers address low yields during fluorination steps in synthesis?

Q. What analytical approaches validate batch-to-batch consistency in industrial-scale production?

- Quality Control (QC) Protocols :

- HPLC-PDA : Monitor purity (>99.5%) and identify impurities (e.g., residual starting materials) .

- Elemental Analysis : Confirm chloride content (theoretical: 19.2%) to verify salt stoichiometry .

- FTIR : Track functional groups (e.g., C=O at 1720 cm⁻¹, N-H at 3300 cm⁻¹) to ensure structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.